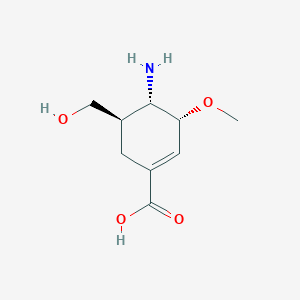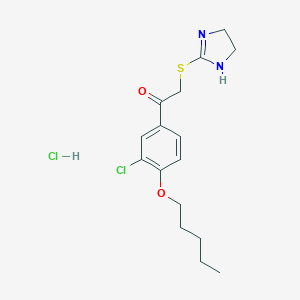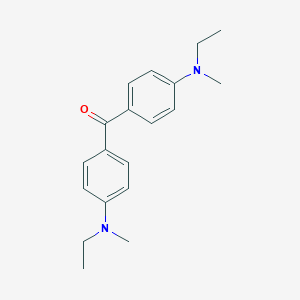
4,4'-Bis(N-ethyl-N-methylamino)benzophenone
Overview
Description
4,4’-Bis(N-ethyl-N-methylamino)benzophenone is an organic compound with the molecular formula C19H24N2O. It is a derivative of benzophenone, characterized by the presence of two N-ethyl-N-methylamino groups attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves several steps:
Methylation of Ethyl-aniline: Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100°C under 120 psi of hydrogen. The product, ethylmethylaniline, is purified by distillation at 120°C under a pressure of 21 mm mercury.
Reaction with Phosgene: Ethylmethylaniline is then reacted with phosgene. Phosgene is condensed and added to the vessel containing ethylmethylaniline at 50-60°C. The mixture is heated to 120°C and held at this temperature for 1 hour.
Hydrolysis and Extraction: The mixture is cooled to 50-60°C before sodium hydroxide dissolved in water is added to hydrolyze the unreacted acid chloride. The resulting mixture is extracted with toluene.
Purification: The product, 4,4’-Bis(N-ethyl-N-methylamino)benzophenone, is purified by chromatography on silica gel using toluene as an eluent, followed by recrystallization from methylene chloride/hexane.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(N-ethyl-N-methylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4,4’-Bis(N-ethyl-N-methylamino)benzophenone is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of photosensitizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves its interaction with molecular targets through its carbonyl and amino groups. These interactions can lead to various biochemical and photochemical reactions, depending on the specific application. The compound’s ability to absorb light and transfer energy makes it an effective photosensitizer in photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone:
Benzophenone: The parent compound, lacking the amino substitutions.
4,4’-Bis(dimethylamino)benzophenone: Another derivative with dimethylamino groups.
Uniqueness
4,4’-Bis(N-ethyl-N-methylamino)benzophenone is unique due to its specific N-ethyl-N-methylamino substitutions, which impart distinct chemical and physical properties compared to its analogs. These substitutions can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications .
Properties
IUPAC Name |
bis[4-[ethyl(methyl)amino]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-20(3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4)6-2/h7-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVDUQVYDVHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448975 | |
| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194655-98-6 | |
| Record name | Bis[4-(ethylmethylamino)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194655-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
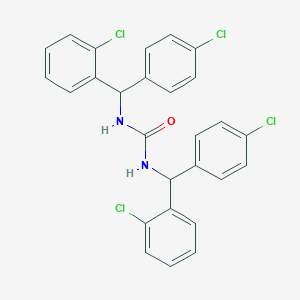
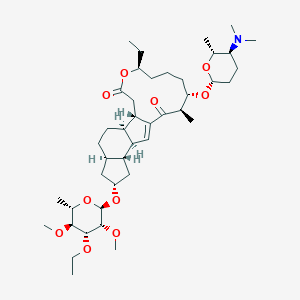
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
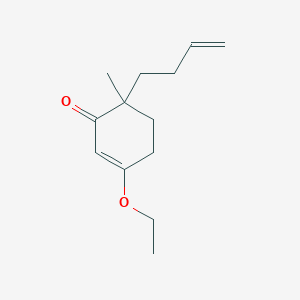
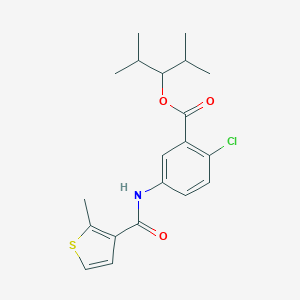



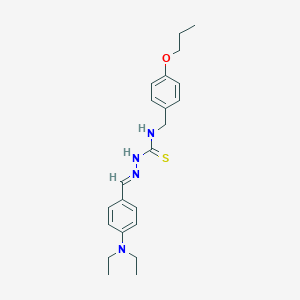
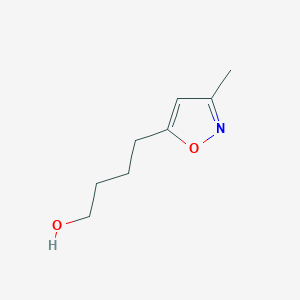
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
